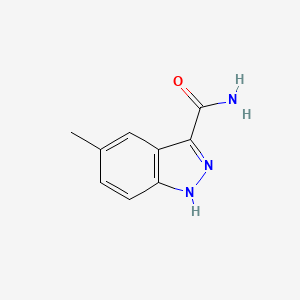
N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various fields of medicine.
作用機序
N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a variety of biochemical and physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve modulation of intracellular signaling pathways, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and can vary depending on the specific application and dosage. In general, it has been shown to have anti-inflammatory, analgesic, neuroprotective, and anti-tumor effects. It may also have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and mood disorders.
実験室実験の利点と制限
One of the main advantages of N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, its lipophilicity and poor solubility in water can make it difficult to work with in certain experimental settings. Additionally, its potential psychoactive effects and legal status as a controlled substance may limit its use in certain research contexts.
将来の方向性
There are many potential future directions for research on N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide. One area of focus could be on its potential therapeutic applications in neurology, oncology, and psychiatry. Further research could also be done to elucidate the exact mechanism of action and intracellular signaling pathways involved in its effects. Additionally, efforts could be made to develop more water-soluble analogs of the compound to improve its utility in experimental settings.
合成法
The synthesis of N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide involves the reaction between 1-methyl-1H-indole-3-carboxylic acid and furfurylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. After the reaction is complete, the product is purified by column chromatography or recrystallization to obtain the final compound.
科学的研究の応用
N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, it has been shown to have neuroprotective effects against ischemic brain injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, it has been studied for its potential anti-tumor effects in various types of cancer, including breast, prostate, and lung cancer. In psychiatry, it has been shown to have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and mood disorders.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17-10-13(12-6-2-3-7-14(12)17)15(18)16-9-11-5-4-8-19-11/h2-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRGKRXNJGUVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
![1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B7637382.png)
![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)

![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)

![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)


![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)
